Product packaging for 4',5-Dihydroxy-7,8-dimethoxyflavone(Cat. No.:CAS No. 6608-33-9)

4',5-Dihydroxy-7,8-dimethoxyflavone

Cat. No.: B12860063
CAS No.: 6608-33-9
M. Wt: 314.29 g/mol
InChI Key: FTFPXINQVCVDEY-UHFFFAOYSA-N
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Description

4',5-Dihydroxy-7,8-dimethoxyflavone is a specialized organic compound belonging to the class of 8-O-methylated flavonoids . It has the molecular formula C17H14O6 and an average molecular weight of 314.29 g/mol . This flavone is characterized by a core flavone structure substituted with hydroxyl groups at the 4' and 5 positions, and methoxy groups at the 7 and 8 positions . Researchers studying natural products have detected this compound in botanical sources, including citrus and mandarin orange, suggesting its potential role as a dietary biomarker . Furthermore, its presence has been noted in the chemical profiling of propolis from specific regions, indicating it may contribute to the complex mixture of bioactive compounds found in bee products . While the specific biological activities of this compound are not fully elucidated, related polymethoxyflavonoids and hydroxylated polymethoxyflavonoids from natural sources are under investigation for their potential anti-inflammatory properties, making this structural class of significant interest in biochemical research . This product is provided as a high-purity standard to facilitate identification, quantification, and biological testing in controlled laboratory environments. It is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O6 B12860063 4',5-Dihydroxy-7,8-dimethoxyflavone CAS No. 6608-33-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6608-33-9

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxychromen-4-one

InChI

InChI=1S/C17H14O6/c1-21-14-8-12(20)15-11(19)7-13(23-17(15)16(14)22-2)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3

InChI Key

FTFPXINQVCVDEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC

melting_point

292 - 294 °C

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations of 4 ,5 Dihydroxy 7,8 Dimethoxyflavone

The identification of 4',5-dihydroxy-7,8-dimethoxyflavone and its related structures has been the subject of numerous phytochemical studies, revealing its distribution in a select number of plant species.

Identification and Isolation from Botanical Sources

Detailed chemical analysis has led to the isolation and characterization of this compound from various plant tissues.

Phytochemical investigations have confirmed the presence of this compound in Citrus reticulata, commonly known as the mandarin orange. nih.gov Flavonoids, particularly polymethoxylated flavones, are known to be abundant in certain species of the Rutaceae family, including citrus fruits. researchgate.net

The compound this compound has been successfully isolated from the roots and stems of Andrographis paniculata, a medicinal plant belonging to the Acanthaceae family. researchgate.net This plant is a known reservoir of various flavonoids and diterpenoids. Further studies on different landraces of A. paniculata have also identified structurally related flavonoids, including 5-hydroxy-7,8,2',5'-tetramethoxyflavone and 5-hydroxy-7,8,2'-trimethoxyflavone. researchgate.netmdpi.com

While the outline mentions Abrus precatorius, a review of the available scientific literature did not yield direct evidence of the isolation of this compound from this particular species.

Presence of Related Flavones in Other Plant Genera

The structural motif of methoxyflavones is not unique to the aforementioned species. A wide array of related flavones has been identified in several other plant genera, highlighting the chemical diversity within this compound class.

Ficus : Species within the Ficus genus are rich in flavonoids. For example, leaf extracts of Ficus carica (the common fig) have been found to contain major flavonoids such as quercetin (B1663063) and luteolin (B72000). nih.govmdpi.com Other studies have identified a variety of flavones and isoflavones across the genus. semanticscholar.orgresearchgate.net

Pseudognaphalium : The inflorescences of Pseudognaphalium liebmannii are a source of several known flavones. bohrium.comtandfonline.com Among these are compounds structurally similar to the target molecule, such as 5,7-dihydroxy-3,8-dimethoxyflavone (B1221859) (gnaphaliin A) and 3,5-dihydroxy-7,8-dimethoxyflavone (B1231603) (gnaphaliin B). tandfonline.comresearchgate.net Other related compounds isolated include 5,8-dihydroxy-3,7-dimethoxyflavone and 3,5-dihydroxy-6,7,8-trimethoxyflavone. tandfonline.com

Saussurea : This genus is characterized by a significant diversity of flavonoids. researchgate.net Studies have reported the presence of flavonol glycosides like quercetin 3-O-rutinoside and flavone (B191248) aglycones such as luteolin and hispidulin (B1673257) from various Saussurea species. researchgate.netresearchgate.net Acylated flavonoid glycosides have also been isolated from the roots of Saussurea lappa. mdpi.com

Scutellaria : Plants of the genus Scutellaria are well-known for producing specific flavones, particularly in their roots. maxapress.comfrontiersin.org These include baicalein (B1667712), wogonin (B1683318), and scutellarein. maxapress.comresearchgate.net The biosynthesis of these "root-specific flavones" follows a unique pathway distinct from that of common flavones. frontiersin.orgresearchgate.net

Andrographis : As previously noted, Andrographis paniculata not only contains this compound but also a suite of other flavonoids and diterpenoids. researchgate.netnih.govjst.go.jp The principal flavonoids isolated from this plant include 7-O-methylwogonin. mdpi.com

Table 1: Occurrence of this compound and Related Flavones in Various Plant Genera

Plant Genus Specific Compound(s) Identified Reference(s)
Andrographis This compound; 5-hydroxy-7,8,2',5'-tetramethoxyflavone; 7-O-methylwogonin researchgate.netmdpi.com
Citrus This compound nih.gov
Ficus Quercetin, Luteolin nih.govmdpi.com
Pseudognaphalium Gnaphaliin A (5,7-dihydroxy-3,8-dimethoxyflavone), Gnaphaliin B (3,5-dihydroxy-7,8-dimethoxyflavone) tandfonline.comresearchgate.net
Saussurea Quercetin 3-O-rutinoside, Luteolin, Hispidulin researchgate.netresearchgate.net
Scutellaria Baicalein, Wogonin, Scutellarein maxapress.comresearchgate.net

Biosynthetic Pathways of Methoxyflavones

The formation of methoxyflavones like this compound is a multi-step process involving a series of enzymatic reactions that build upon the general flavonoid biosynthetic pathway.

Precursor Compounds and Enzymatic Steps

The journey to a methoxyflavone begins with the phenylpropanoid pathway, a fundamental route in plant secondary metabolism. nih.govnih.gov

Initial Steps : The amino acid L-phenylalanine serves as the starting material. It is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). nih.govwikipedia.org

Chalcone (B49325) Formation : Chalcone synthase (CHS), a pivotal enzyme, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction forms the C15 chalcone backbone, which is the precursor to all flavonoids. nih.gov

Flavanone (B1672756) Synthesis : The chalcone is subsequently isomerized by chalcone isomerase (CHI) to form a flavanone, typically naringenin (B18129). Naringenin is a central intermediate in the biosynthesis of most flavonoids. nih.gov

Flavone Backbone Creation : To create the flavone structure, the flavanone must be desaturated. This is accomplished by flavone synthase (FNS) enzymes, which introduce a double bond in the C-ring of the flavanone, yielding a flavone such as apigenin (B1666066) (from naringenin). nih.gov

Hydroxylation and Methylation : The final steps involve modifications to the flavone backbone. Hydroxylation at specific positions is carried out by various hydroxylase enzymes. The defining methoxy (B1213986) groups are added by a class of enzymes known as flavonoid O-methyltransferases (FOMTs). nih.govnih.gov These enzymes transfer a methyl group from a donor molecule (S-adenosyl-L-methionine) to a hydroxyl group on the flavonoid ring, leading to the formation of methoxylated flavones. nih.gov

Comparative Biosynthesis with Related Flavonoid Structures

While the general pathway provides a framework, significant variations exist, leading to the vast diversity of flavonoid structures seen in nature.

Root-Specific Flavones in Scutellaria : The biosynthesis of flavones like baicalein and wogonin in the roots of Scutellaria baicalensis represents a notable deviation. frontiersin.org This pathway utilizes a different precursor, pinocembrin (B1678385) (which lacks a 4'-hydroxyl group on the B-ring), derived directly from cinnamoyl-CoA. researchgate.netnih.gov This contrasts with the typical pathway in the aerial parts of the same plant, which uses naringenin to produce flavones like scutellarein. frontiersin.orgresearchgate.net This bifurcation highlights how different tissues within the same plant can evolve distinct metabolic pathways.

C-Glycosylflavones vs. O-Glycosylflavones : The attachment of sugar moieties to the flavonoid core also follows different routes. O-glycosylation typically occurs after the flavone backbone has been fully formed. In contrast, the biosynthesis of C-glycosylflavones involves an earlier intermediate. Flavanones are first hydroxylated to form 2-hydroxyflavanones by flavanone 2-hydroxylase (F2H) enzymes. nih.gov This intermediate is then C-glycosylated before being dehydrated to yield the final C-glycosylflavone. nih.gov This "backbone first" versus intermediate glycosylation represents a key divergence in flavonoid modification pathways.

Table 2: Key Enzymes in Methoxyflavone Biosynthesis

Enzyme Abbreviation Function Reference(s)
Phenylalanine ammonia-lyase PAL Converts L-phenylalanine to cinnamic acid. nih.govnih.gov
Cinnamate 4-hydroxylase C4H Hydroxylates cinnamic acid to form p-coumaric acid. nih.govnih.gov
4-Coumaroyl-CoA ligase 4CL Activates p-coumaric acid to p-coumaroyl-CoA. nih.govnih.gov
Chalcone synthase CHS Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. nih.gov
Chalcone isomerase CHI Isomerizes chalcone to a flavanone (e.g., naringenin). nih.gov
Flavone synthase FNS Desaturates flavanone to form a flavone (e.g., apigenin). nih.gov
Flavonoid O-methyltransferase FOMT Transfers a methyl group to a hydroxyl group on the flavone ring. nih.govnih.gov

Advanced Methodologies for Isolation and Structural Elucidation of 4 ,5 Dihydroxy 7,8 Dimethoxyflavone

Chromatographic and Extraction Techniques in Research Settings

The initial step in studying 4',5-dihydroxy-7,8-dimethoxyflavone from natural sources involves its extraction and subsequent purification from a complex mixture of other plant constituents.

A common approach begins with the extraction of plant material, such as leaves or aerial parts, using solvents like methanol (B129727) or a mixture of chloroform (B151607) and methanol. ctu.edu.vnresearchgate.net For instance, in the study of Muntingia calabura leaves, an acetone (B3395972) extract was utilized to isolate various methoxyflavones. ctu.edu.vn Following initial extraction, the crude extract is often subjected to a series of chromatographic separations.

Column chromatography is a fundamental technique used for the initial fractionation of the extract. Silica gel is a frequently used stationary phase, with a gradient of solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol, to elute different compounds. ctu.edu.vn Further purification can be achieved through more specialized chromatographic methods.

Thin-layer chromatography (TLC) and preparative thin-layer chromatography (PTLC) are valuable for separating smaller quantities of compounds and for monitoring the progress of column chromatography. ctu.edu.vnbohrium.com In the analysis of Scutellaria ramosissima, PTLC was instrumental in isolating flavone (B191248) compounds from a chloroform extract. bohrium.com For larger scale isolation, High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful technique for separating polymethoxyflavones from citrus extracts. researchgate.net

The following table summarizes the chromatographic techniques and solvent systems that have been employed in the isolation of related flavones.

Chromatographic Technique Stationary Phase Mobile Phase/Solvent System Source Plant
Column ChromatographySilica Gel 60n-hexane, chloroform, ethyl acetate, methanolMuntingia calabura ctu.edu.vn
Thin-Layer Chromatography (TLC)Silica Gel 60 F254Chloroform: Methanol: Ammonia gasArtemisia monosperma phcogj.com
Preparative Thin-Layer Chromatography (PTLC)Silica GelChloroform: AcetoneCitrus species researchgate.net

Comprehensive Spectroscopic Characterization (UV, MS, NMR) in Research

Once isolated, the definitive identification of this compound relies on a combination of spectroscopic methods that provide detailed information about its chemical structure.

Ultraviolet (UV) Spectroscopy provides initial clues about the flavonoid skeleton. The UV spectrum of flavones typically shows two main absorption bands. For example, in the analysis of flavones from Artemisia monosperma, UV spectra were recorded in methanol and with various shift reagents (NaOCH₃, AlCl₃, AlCl₃+HCl) to help determine the positions of hydroxyl groups on the flavonoid nucleus. phcogj.com For 4',5-dihydroxy-6,7-dimethoxyflavone (Cirsimaritin), a related compound, the UV λmax in methanol was observed at 332 and 278 nm. phcogj.com

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. ctu.edu.vn For instance, the molecular formula of 5-hydroxy-6,7-dimethoxyflavone was established as C₁₇H₁₄O₅ by ESI-HR-MS, which showed a molecular ion peak [M+H]⁺ at m/z 299.0899. ctu.edu.vn The predicted monoisotopic mass for this compound is 314.07904 Da. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise structure, including the arrangement of protons and carbons. Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed.

¹H-NMR provides information about the number, environment, and coupling of protons in the molecule.

¹³C-NMR reveals the number and types of carbon atoms.

2D-NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, confirming the substitution pattern of the methoxy (B1213986) and hydroxyl groups on the flavonoid rings. ctu.edu.vnjst.go.jp For example, in the structural elucidation of related flavones, HMBC spectra were used to confirm the location of methoxy groups by observing correlations between the methoxy protons and the adjacent carbon atoms on the aromatic ring. jst.go.jp

The following table presents typical spectroscopic data for a related compound, 5-hydroxy-6,7-dimethoxyflavone, which aids in the characterization of this compound.

Spectroscopic Technique Observed Data for 5-hydroxy-6,7-dimethoxyflavone
UV (in Methanol) λmax at 332, 278 nm phcogj.com
ESI-HR-MS m/z 299.0899 [M+H]⁺ ctu.edu.vn
¹H-NMR Signals corresponding to aromatic protons and methoxy groups.
¹³C-NMR Signals corresponding to the flavonoid carbon skeleton and methoxy carbons.
2D-NMR (HSQC, HMBC) Correlations confirming the positions of substituents. ctu.edu.vn

Advanced Analytical Approaches for Trace Analysis and Metabolomics

Beyond bulk isolation and characterization, advanced analytical methods are employed for detecting and quantifying this compound at trace levels and for studying its role within a broader biological context.

Trace analysis often involves highly sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . GC-MS has been used to identify and quantify components in the chloroform extract of Scutellaria ramosissima, where a related compound, 5,6-dihydroxy-7,8-dimethoxyflavone, was found to be a major component. bohrium.com These methods are crucial for detecting low concentrations of the compound in complex biological matrices.

Metabolomics , the comprehensive study of metabolites in a biological system, utilizes these sensitive analytical platforms to understand the metabolic profile of an organism. This compound has been detected in citrus and mandarin oranges, suggesting it could serve as a potential biomarker for the consumption of these fruits. hmdb.ca Metabolomics studies can help to understand the metabolic pathways involving this flavone and its potential interactions within the plant or in organisms that consume it. The Human Metabolome Database (HMDB) lists this compound, highlighting its relevance in studies of human metabolism. hmdb.ca

Advanced data analysis techniques are integral to metabolomics for processing the large datasets generated by MS and NMR, allowing for the identification of patterns and potential biomarkers.

Chemical Synthesis and Synthetic Derivatization of 4 ,5 Dihydroxy 7,8 Dimethoxyflavone and Analogs

Established Synthetic Routes to the Flavone (B191248) Core

The fundamental structure of a flavone is the 2-phenyl-4H-1-benzopyran-4-one skeleton. Over the years, several named reactions have been developed and refined for the synthesis of this core structure. These methods typically involve the condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative, followed by cyclization.

One of the classical methods is the Allan-Robinson reaction , which involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form a flavone. nih.gov This method is a reliable route for the synthesis of various flavones and isoflavones. nih.govnih.gov

Another widely used method is the Baker-Venkataraman rearrangement . nih.govcas.czsci-hub.se This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone. nih.govmdpi.com This method is particularly useful for the synthesis of chromones and flavones and has been adapted for various applications, including microwave-assisted and phase-transfer catalysis conditions. nih.govwikipedia.org

The Auwers synthesis provides a route to flavonols from a coumarone precursor. The process begins with an acid-catalyzed aldol (B89426) condensation to form an o-hydroxychalcone, which is then brominated and rearranged to the flavonol. benthamdirect.comnih.gov

More contemporary approaches often utilize chalcones as key intermediates. Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between an o-hydroxyacetophenone and a substituted benzaldehyde. The subsequent oxidative cyclization of the chalcone (B49325) leads to the flavone core. xiahepublishing.com A variety of reagents can be employed for this cyclization, including iodine in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com

Modern synthetic strategies also include transition-metal-catalyzed reactions. For instance, a palladium-catalyzed Wacker-Cook oxidation has been reported for the synthesis of flavones from α,β-unsaturated ketones. beilstein-journals.org Additionally, a one-pot synthesis involving a BiCl₃/RuCl₃-mediated intermolecular ortho-acylation followed by intramolecular cyclodehydrogenation has been developed for the efficient production of functionalized flavones. researchgate.net

Table 1: Key Synthetic Routes to the Flavone Core
Reaction NamePrecursorsKey IntermediatesProductReference(s)
Allan-Robinson Reactiono-Hydroxyaryl ketone, Aromatic anhydride-Flavone/Isoflavone nih.govnih.gov
Baker-Venkataraman Rearrangemento-Acyloxyacetophenone1,3-DiketoneFlavone nih.govcas.czsci-hub.semdpi.com
Auwers SynthesisCoumarone, Benzaldehydeo-Hydroxychalcone, Dibromo-adductFlavonol benthamdirect.comnih.gov
Chalcone Cyclizationo-Hydroxyacetophenone, BenzaldehydeChalconeFlavone xiahepublishing.comchemicalbook.com
Wacker-Cook Oxidationα,β-Unsaturated ketone-Flavone beilstein-journals.org
BiCl₃/RuCl₃-mediated SynthesisSubstituted phenol, Cinnamoyl chlorideo-HydroxychalconeFlavone researchgate.net

Strategies for Regioselective Hydroxylation and Methylation

The synthesis of 4',5-dihydroxy-7,8-dimethoxyflavone requires precise installation of two hydroxyl and two methoxy (B1213986) groups onto the flavone skeleton. Achieving the desired substitution pattern is challenging due to the similar reactivity of the different positions on the aromatic rings.

Direct methylation of polyhydroxyflavonoids often leads to a mixture of products with low selectivity. beilstein-journals.org Therefore, regioselective synthesis typically involves the use of starting materials with pre-existing functional groups or the application of protecting group strategies and regioselective reagents.

One effective strategy for regioselective hydroxylation involves the use of dimethyldioxirane (B1199080) (DMD). It has been shown that flavonoids possessing a 5-hydroxy group can be selectively oxidized at the C8 position. researchgate.net This method provides a direct route to introduce a hydroxyl group at the desired C8 position. Another approach utilizes transition-metal-catalyzed C-H bond oxidation to achieve regioselective synthesis of 5,7,8-trihydroxyl flavones from 5,7-dihydroxyflavones. researchgate.net

For regioselective methylation, protecting groups are often employed. For example, hydroxyl groups can be protected with benzyl (B1604629) groups, which can be selectively removed later in the synthetic sequence. beilstein-journals.org The reactivity of the different hydroxyl groups on the flavonoid scaffold varies, which can be exploited for selective methylation. For instance, in quercetin (B1663063), the reactivity of the hydroxyl groups generally follows the order: 7-OH > 4'-OH > 3-OH > 3'-OH > 5-OH. beilstein-journals.org

Enzymatic methods offer a powerful alternative for achieving high regioselectivity in methylation. O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on a substrate. wikipedia.orgnih.gov Different OMTs exhibit distinct regioselectivity. For example, OMTs have been identified that specifically methylate the 3'-, 4'-, or 7-positions of flavonoids. wikipedia.orgmdpi.com The use of whole-cell biotransformation with engineered E. coli expressing specific OMTs has been successfully applied for the synthesis of methylated flavonoids, such as the conversion of kaempferol (B1673270) to ermanin (B191650) (5,7-dihydroxy-3,4'-dimethoxyflavone). koreascience.kr This enzymatic approach avoids the need for protecting groups and harsh reaction conditions. koreascience.kr

A plausible synthetic route to this compound could start from a precursor like 5,7-dihydroxy-4'-methoxyflavone (acacetin). Regioselective hydroxylation at the C8 position could be achieved using methods like DMD oxidation. Subsequent selective methylation of the 7-hydroxyl group would be the final step. The relative acidity and reactivity of the remaining hydroxyl groups would need to be carefully considered to achieve the desired outcome.

Table 2: Strategies for Regioselective Functionalization of Flavonoids
StrategyReagent/EnzymeTarget Position(s)Key FeaturesReference(s)
Hydroxylation
Chemical OxidationDimethyldioxirane (DMD)C8 (in 5-hydroxyflavones)Selective oxyfunctionalization at the para-position. researchgate.net
C-H ActivationTransition-metal catalystsC6 or C8Direct functionalization of the flavone core. researchgate.net
Methylation
Protecting Group ChemistryBenzyl bromide, then deprotectionVariousAllows for sequential and selective methylation. beilstein-journals.org
Enzymatic MethylationO-Methyltransferases (OMTs)3'-, 4'-, 7-, etc.High regioselectivity under mild conditions. wikipedia.orgnih.govmdpi.comkoreascience.kr

Synthesis of Glycosylated and Other Derivatized Forms

Glycosylation is a common modification of flavonoids that can significantly alter their solubility, stability, and biological activity. sci-hub.se The synthesis of glycosylated derivatives of this compound can be achieved through both chemical and enzymatic methods.

Chemical glycosylation often involves the reaction of a flavonoid with an activated sugar donor. However, this approach can suffer from a lack of regioselectivity, leading to a mixture of glycosylated products.

Enzymatic glycosylation, using glycosyltransferases (GTs), offers a highly regioselective and stereoselective method for the synthesis of flavonoid glycosides. nih.govcas.cz GTs catalyze the transfer of a sugar moiety from an activated sugar donor, such as a UDP-sugar, to a specific hydroxyl group on the flavonoid aglycone. nih.govbenthamdirect.com Both O- and C-glycosyltransferases have been identified and used for the synthesis of flavonoid glycosides. nih.govsci-hub.se C-glycosyl flavonoids are particularly stable as they are resistant to enzymatic and acid hydrolysis. nih.govbenthamdirect.com

Notably, C-glycosylated derivatives of this compound have been isolated from natural sources. These include precatorin I (6-C-β-D-glucopyranosyl-4',5-dihydroxy-7,8-dimethoxyflavone) and precatorin II (6-C-[β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl]-4',5-dihydroxy-7,8-dimethoxyflavone), which were isolated from the seeds of Abrus precatorius. researchgate.net The synthesis of such complex C-glycosides is a significant challenge in synthetic chemistry, and enzymatic approaches are often preferred.

Other derivatizations can also be performed on the hydroxyl groups of this compound. For instance, alkylation of the hydroxyl groups can increase the bioavailability and metabolic stability of the flavonoid. xiahepublishing.com The synthesis of various alkylamino-substituted flavones has also been reported, often involving multi-step sequences starting from a simpler flavone precursor.

Table 3: Examples of Derivatized Forms of this compound
Derivative NameType of DerivatizationPosition of DerivatizationSource/Synthesis MethodReference(s)
Precatorin IC-Glycosylation (Glucopyranosyl)C6Isolated from Abrus precatorius researchgate.net
Precatorin IIC-Glycosylation (Apiofuranosyl-glucopyranosyl)C6Isolated from Abrus precatorius researchgate.net
5,6′-Dihydroxy-7,8-dimethoxyflavone-2′-O-β-D-glucopyranosideO-Glycosylation (Glucopyranoside)2'-OH-

Pre Clinical Biological and Pharmacological Activities of 4 ,5 Dihydroxy 7,8 Dimethoxyflavone and Analogs

In Vitro Mechanistic Investigations

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory activities of 4',5-dihydroxy-7,8-dimethoxyflavone and related flavones have been explored through various in vitro studies. These investigations have shed light on their mechanisms of action, particularly their ability to modulate key signaling pathways and enzyme activities involved in the inflammatory response.

Research has demonstrated that certain dihydroxy-dimethoxyflavone analogs can modulate inflammatory signaling pathways. For instance, 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) has been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, in human cardiac fibroblasts. This induction is mediated through the EGFR/PKCα/PI3K/Akt/Sp1 signaling pathway. nih.govnih.gov The upregulation of HO-1 by DDF subsequently attenuates the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This suggests a protective role against inflammation-mediated cell adhesion.

Furthermore, DDF has been found to inhibit the phosphorylation of key inflammatory mediators such as p65, a subunit of NF-κB, as well as Erk1/2, p38 MAPK, and c-Jun in response to TNF-α in human cardiac fibroblasts. grafiati.com The NF-κB signaling pathway is a critical regulator of inflammatory gene expression, and its inhibition is a key mechanism for controlling inflammation.

Another related compound, 5-hydroxy-7,8-dimethoxyflavanone, has demonstrated the ability to significantly decrease the secretion of TNF-alpha, IL-6, macrophage inflammatory protein-2 (MIP-2), and nitric oxide (NO) in lipopolysaccharide (LPS)/interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophage cells. chemfaces.com Similarly, flavones isolated from Scutellariae radix, including 5-hydroxy-7,8-dimethoxyflavone (B191477) (also known as 7-O-methylwogonin), have been shown to suppress the production of pro-inflammatory cytokines IL-8 and IL-1β in Propionibacterium acnes-stimulated human monocytic THP-1 cells. semanticscholar.org

Table 1: In Vitro Effects of this compound Analogs on Inflammatory Cytokines and Signaling Pathways

Compound Cell Line Stimulant Target Effect Reference
5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) Human Cardiac Fibroblasts TNF-α HO-1 Upregulation nih.govnih.gov
5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) Human Cardiac Fibroblasts TNF-α VCAM-1 Attenuated Expression nih.govnih.gov
5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) Human Cardiac Fibroblasts TNF-α p65, Erk1/2, p38 MAPK, c-Jun Inhibition of Phosphorylation grafiati.com
5-hydroxy-7,8-dimethoxyflavanone RAW 264.7 Macrophages LPS/IFN-γ TNF-α, IL-6, MIP-2, NO Decreased Secretion chemfaces.com
5-hydroxy-7,8-dimethoxyflavone (7-O-methylwogonin) THP-1 Monocytes P. acnes IL-8, IL-1β Suppressed Production semanticscholar.org

The effect of 7,8-dimethoxyflavone (B191122) on the activity of inflammatory enzymes has also been investigated. In a study using lipopolysaccharide (LPS)-stimulated mouse macrophage-like RAW264.7 cells, 7,8-dimethoxyflavone was found to inhibit the production of prostaglandin (B15479496) E2 (PGE2) with a half-maximal inhibitory concentration (IC50) of 7.39 μM. researchmap.jp PGE2 is a key mediator of inflammation, and its inhibition is a common target for anti-inflammatory drugs. The study also noted that while several related flavonoids inhibited PGE2 production, they did not affect the expression of cyclooxygenase-2 (COX-2) at either the protein or mRNA level. iiarjournals.org

In vivo studies with an ethanolic extract of Mimosa tenuiflora, containing 5,4'-dihydroxy-7,8-dimethoxyflavone, demonstrated a reduction in myeloperoxidase levels. unicamp.br Myeloperoxidase is an enzyme found in neutrophils and serves as a marker for the infiltration of these immune cells into inflamed tissues. unicamp.br

Table 2: In Vitro Effects of this compound and Analogs on Inflammatory Enzymes

Compound/Extract Cell Line/Model Stimulant Enzyme Effect IC50 Reference
7,8-dimethoxyflavone RAW264.7 Macrophages LPS PGE2 Inhibition 7.39 μM researchmap.jp
Ethanolic extract of Mimosa tenuiflora (contains 5,4'-dihydroxy-7,8-dimethoxyflavone) In vivo model - Myeloperoxidase Reduction - unicamp.br

Antimicrobial and Antifungal Research

In addition to anti-inflammatory properties, certain flavones, including derivatives of this compound, have been investigated for their antimicrobial and antifungal potential.

An analog, 3,5-dihydroxy-7,8-dimethoxyflavone (B1231603), isolated from the leaves of Muntingia calabura, was among several flavonoids tested for antibacterial activity. ikm.org.my In a study evaluating compounds from M. calabura, chalcones demonstrated moderate activity against Bacillus cereus, while the flavones, including the aforementioned analog, were also assessed. ikm.org.my Another study on propolis from the Monte Region in Argentina, which contains 3,5-dihydroxy-7,8-dimethoxyflavone, reported antibacterial activity against phytopathogenic bacteria such as Pseudomonas syringae, Pseudomonas corrugata, Xanthomonas campestris, and Erwinia carotovora, with minimum inhibitory concentration (MIC) values ranging from 5 to 40 µg gallic acid equivalent per milliliter (GAE/mL). conicet.gov.ar

A study on 5-hydroxy-7,4'-dimethoxyflavone, an analog of the target compound, isolated from Combretum zeyheri, demonstrated its antifungal activity against Candida albicans. nih.govresearchgate.net The mechanism of action was found to involve the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. nih.govresearchgate.net The compound also inhibited drug efflux pumps and antioxidant enzymes in C. albicans. nih.govresearchgate.net Furthermore, it exhibited synergistic activity when combined with the conventional antifungal drug miconazole, leading to complete growth inhibition of C. albicans after only 4 hours of incubation. nih.govresearchgate.net The minimum inhibitory concentration (MIC) for 5-hydroxy-7,4'-dimethoxyflavone against C. albicans was reported to be 22.5 μg/ml. nih.gov Another study reported a MIC of 45 µg/mL for the same compound against Candida albicans. mdpi.com

Table 3: Antifungal Activity of a this compound Analog

Compound Fungal Pathogen Mechanism of Action MIC Synergistic Effect Reference
5-hydroxy-7,4'-dimethoxyflavone Candida albicans Inhibition of ergosterol synthesis, drug efflux pumps, and antioxidant enzymes 22.5 μg/ml Synergistic with miconazole nih.gov
5-hydroxy-7,4'-dimethoxyflavone Candida albicans Not specified 45 µg/mL Not specified mdpi.com

Investigation of Cytotoxic and Apoptotic Effects

The cytotoxic and apoptotic potential of methoxyflavones, including analogs of this compound, has been investigated across various cancer cell lines. Structure-activity relationship (SAR) analyses reveal that the position and number of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) scaffold significantly influence the anticancer activity.

For instance, a related compound, 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone, demonstrated potent cytotoxicity against HCC1954 breast cancer cells, with a reported half-maximal inhibitory concentration (IC50) of 8.58 µM. researchgate.netnih.gov The presence of hydroxyl groups on the B-ring, such as the 4'-OH and 5'-OH, appears to be a key contributor to the cytotoxic effects in breast cancer cell lines. researchgate.netnih.gov In contrast, a high degree of methoxylation on the A-ring, in the absence of a polar hydroxyl group, has been suggested to suppress the antiproliferative effect on these cells. nih.gov

In studies on colon cancer, the analog 5,4′-dihydroxy-6,7,8-trimethoxyflavone (xanthomicrol) potently reduced the viability of HCT116 cells to 42% at a concentration of 15 μM and to just 3% at 21 μM after 24 hours of treatment. nih.gov Another analog, 7,4'-dihydroxy-5,8-dimethoxyflavone, was investigated for its cytotoxic activity against human breast cancer (MCF-7) and colon cancer (HT-29) cells, though it showed an IC50 value greater than 20 µM for both cell lines. biocrick.com

Furthermore, the compound 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone (THDMF), which shares structural similarities, was shown to significantly reduce the proliferation of gastric cancer cell lines MKN28 and MKN45 in a concentration-dependent manner. tandfonline.com Treatment with THDMF at 15 μM for 72 hours decreased the proliferation to 31% in MKN28 cells and 34% in MKN45 cells. tandfonline.com This compound was also found to induce apoptosis, with the percentage of apoptotic MKN28 cells increasing to 47.68% at a 15 μM concentration, compared to 2.46% in control cells. tandfonline.com

Table 1: Cytotoxic Effects of this compound Analogs on Cancer Cell Lines

CompoundCancer Cell LineEffectIC50 Value / % ViabilityCitation
4′,5′-dihydroxy-5,7,3′-trimethoxyflavoneHCC1954 (Breast)Cytotoxicity8.58 µM researchgate.netnih.gov
5,4′-dihydroxy-6,7,8-trimethoxyflavoneHCT116 (Colon)Reduced Viability42% at 15 µM nih.gov
7,4'-dihydroxy-5,8-dimethoxyflavoneMCF-7 (Breast)Cytotoxicity> 20 µM biocrick.com
7,4'-dihydroxy-5,8-dimethoxyflavoneHT-29 (Colon)Cytotoxicity> 20 µM biocrick.com
5,7,2,5-tetrahydroxy-8,6-dimethoxyflavoneMKN28 (Gastric)Reduced Proliferation31% at 15 µM tandfonline.com
5,7,2,5-tetrahydroxy-8,6-dimethoxyflavoneMKN45 (Gastric)Reduced Proliferation34% at 15 µM tandfonline.com
Neuroprotection in Cellular Models

Flavonoids, as a class, are recognized for their neuroprotective potential, which is often linked to their antioxidant and anti-inflammatory properties. plos.org Research into specific methoxyflavones suggests their potential role in mitigating neurodegenerative processes.

A computational analysis investigating the potential of phytoconstituents from Scutellaria baicalensis for treating Parkinson's disease identified 5-hydroxy-7,8-dimethoxyflavone as a promising candidate. uni.lu This compound, an analog of this compound, exhibited the highest docking score (-8.337 kcal/mol) among the tested phytochemicals, suggesting a strong interaction with proteins involved in Parkinson's disease pathology. uni.lu The study also highlighted its favorable drug-likeness score. uni.lu

In a cellular context, a study on 4,5-dimethoxypyrocatechol, isolated from Cynanchum paniculatum, demonstrated neuroprotective effects against glutamate-induced oxidative death in immortalized mouse hippocampal HT22 cells. nih.gov This compound was found to reduce the accumulation of reactive oxygen species (ROS) and lower the intracellular calcium concentration following oxidative stress. nih.gov While not a flavone, this compound shares a dimethoxylated aromatic moiety, suggesting the potential neuroprotective contribution of this structural feature. The general neuroprotective capacity of flavonoids is also linked to their ability to activate pathways involved in neurogenesis and synaptogenesis. plos.org

Modulation of Enzyme Activities (e.g., PDE, SIRT1, MMP-9)

The ability of flavonoids to modulate the activity of various enzymes is a key aspect of their pharmacological profile. While specific data on the interaction of this compound with phosphodiesterases (PDE), sirtuin 1 (SIRT1), or matrix metalloproteinase-9 (MMP-9) is limited, studies on closely related analogs provide insight into their potential enzymatic targets.

One study focused on the analog 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF), which was found to be a potent inducer of heme oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory and antioxidant functions. researchgate.net In human cardiac fibroblasts, DDF was shown to upregulate HO-1 expression, which in turn helped to attenuate the tumor necrosis factor-alpha (TNF-α)-induced expression of vascular cell adhesion molecule-1 (VCAM-1), a key molecule in inflammatory processes. researchgate.net This effect was linked to the activation of several signaling pathways, including those involving the epidermal growth factor receptor (EGFR) and the transcription factor Sp1. researchgate.net

Effects on Skeletal Muscle Physiology

Recent research has explored the impact of methoxyflavones on skeletal muscle health, with a focus on hypertrophy. Studies utilizing extracts from Kaempferia parviflora (black ginger), which is rich in various methoxyflavones, have shown promising results. researchgate.netnih.govresearchgate.net

In a key study, derivatives of 5-hydroxy-7-methoxyflavone (HMF) were investigated for their effects on murine C2C12 myotubes, a common cell model for studying muscle physiology. nih.govresearchgate.net The research found that four different HMF derivatives were able to increase the diameter of the myotubes, indicating a hypertrophic effect. nih.govresearchgate.net Conversely, six tested derivatives of 5,7-dimethoxyflavone (B190784) (DMF) did not produce the same effect. nih.govresearchgate.net This suggests that the presence of a hydroxyl group at the C-5 position combined with a methoxy group at C-7 is crucial for inducing myotube hypertrophy. nih.govresearchgate.net The study also demonstrated that HMF derivatives promoted protein synthesis in the myotubes, an effect that was dependent on intracellular calcium. nih.govresearchgate.net

Table 2: Effects of Methoxyflavone Analogs on Skeletal Muscle Cells

Compound ClassCell ModelPrimary FindingMechanismCitation
5-hydroxy-7-methoxyflavone (HMF) derivativesC2C12 MyotubesIncreased myotube diameterPromotion of protein synthesis via intracellular Ca²⁺ nih.govresearchgate.net
5,7-dimethoxyflavone (DMF) derivativesC2C12 MyotubesNo significant effect on myotube diameter- nih.govresearchgate.net

In Vivo Pharmacological Evaluations in Animal Models

Assessment of Anti-inflammatory and Antinociceptive Responses

The anti-inflammatory and pain-reducing (antinociceptive) properties of flavones have been evaluated in various animal models. The compound this compound has been identified and isolated from the leaves of Mimosa tenuiflora. plos.org The ethanolic extract of the bark from this plant has demonstrated significant antinociceptive and anti-inflammatory activities in in vivo studies. plos.org For example, the extract showed activity in the acetic acid-induced writhing test and the second phase of the formalin test in mice. plos.org It also exhibited an anti-inflammatory effect by reducing neutrophil migration into the peritoneal cavity. plos.org However, these in vivo tests were conducted with the whole extract or other isolated fractions, not specifically with pure this compound.

A study on a structurally similar compound, 4',5,6-trihydroxy-3',7-dimethoxyflavone, isolated from Vicoa indica, demonstrated both anti-inflammatory and analgesic effects in various animal models. This compound was effective in producing inhibition in different induced inflammation and pain models in mice.

Table 3: Anti-inflammatory and Antinociceptive Studies of Related Compounds

Test SubstanceAnimal ModelActivity ObservedFindingCitation
Mimosa tenuiflora ethanolic extractMiceAntinociceptiveEffective in writhing and formalin tests plos.org
Mimosa tenuiflora ethanolic extractMiceAnti-inflammatoryReduced neutrophil migration plos.org
4',5,6-trihydroxy-3',7-dimethoxyflavoneMiceAnti-inflammatory & AnalgesicEffective inhibition in various models

Neuropharmacological Studies (e.g., Parkinson's Disease Models)

The potential of this compound, also known as 5-hydroxy-7,8-dimethoxyflavone, as a neuroprotective agent has been explored through computational studies, particularly in the context of Parkinson's Disease (PD). biointerfaceresearch.com Parkinson's is a progressive neurological disorder marked by the loss of dopaminergic neurons in the substantia nigra region of the brain. biointerfaceresearch.com

In a 2024 study utilizing network pharmacology and virtual screening, this compound was identified as a key phytoconstituent from the plant Scutellaria baicalensis with potential efficacy against Parkinson's disease. biointerfaceresearch.com This research analyzed seven active flavones from the plant for their ability to interact with proteins implicated in the development of PD. biointerfaceresearch.com

Among the compounds studied, this compound demonstrated the most promising results in molecular docking simulations, achieving the highest docking score of -8.337 kcal/mol. biointerfaceresearch.com This score indicates a strong binding affinity for target proteins involved in PD pathology. The study also identified its interaction with the active amino acid SER 91. biointerfaceresearch.com Furthermore, the compound received the highest score for drug-likeness, a measure that assesses a compound's potential to be a successful drug. biointerfaceresearch.com The investigation suggested that the compound's mechanism may involve the neuroactive ligand-receptor interaction pathway. biointerfaceresearch.com

The table below summarizes the key findings from this computational analysis.

Compound NameSource PlantStudy TypeKey FindingsPotential PD-Related Targets
This compound Scutellaria baicalensisComputational (Network Pharmacology and Molecular Docking)Highest docking score (-8.337 kcal/mol). biointerfaceresearch.com Highest drug-likeness value. biointerfaceresearch.comHTR2A, HTR1A, SNCA, PPARG, MAOA, ALOX5, DRD4, ESR1, IGF1R, OPMR1, SYN1. biointerfaceresearch.com

While direct in vivo studies on this compound for Parkinson's disease are limited, the therapeutic potential of structurally related flavonoids is well-documented. For instance, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a natural flavonoid and TrkB agonist, has shown beneficial effects in animal models of PD. nih.govnih.gov Studies on 7,8-DHF demonstrate its ability to ameliorate motor deficits, reduce the loss of dopaminergic neurons, and suppress α-synuclein overexpression and oxidative stress in MPTP-induced mouse models of Parkinson's disease. nih.gov This provides a strong rationale for further investigation into polymethoxyflavonoids like this compound, which belong to a class of compounds recognized for their neuroprotective effects. tandfonline.com

Respiratory System Modulation

The role of this compound in modulating the respiratory system is primarily suggested by its presence in medicinal plants known for their traditional use in treating respiratory ailments and by its anti-inflammatory properties. nih.gov

This compound has been identified as a constituent of Andrographis paniculata, a herbal medicine traditionally used to alleviate flu, respiratory syndromes, and fever. nih.govsemanticscholar.org Scientific reviews highlight that A. paniculata and its active compounds possess significant anti-inflammatory, antiviral, and immunomodulatory activities. nih.gov Specifically, andrographolide, a major component of the plant, has been shown in animal models of allergic asthma to reduce allergen-induced airway inflammation and hyper-responsiveness by inhibiting NF-κB expression in the lungs. nih.gov The presence of this compound alongside such compounds in a plant with proven efficacy in respiratory models points to its potential contribution to these effects. nih.govsemanticscholar.org

Similarly, this flavone is found in Scutellaria baicalensis, a plant whose extracts have demonstrated anti-viral and anti-inflammatory activities. biointerfaceresearch.comnih.gov The anti-inflammatory properties of flavonoids are crucial for managing respiratory conditions, which are often characterized by an inflammatory response.

The table below details the plant sources of this compound and the associated pharmacological activities relevant to respiratory health.

Compound NameSource PlantDocumented Plant Activities (Relevant to Respiratory System)
This compound Andrographis paniculataAnti-pulmonary inflammation, antiviral, immunomodulatory, used for flu and respiratory syndromes. nih.govsemanticscholar.org
This compound Scutellaria baicalensisAnti-viral, anti-inflammatory. nih.gov
3,5-Dihydroxy-7,8-dimethoxyflavone (Analog)PropolisRegulation of pro-inflammatory enzymes. conicet.gov.ar

These findings suggest that this compound, as part of a complex mixture in these botanicals, may play a role in modulating inflammatory pathways pertinent to respiratory diseases.

Molecular Docking and Structure Activity Relationship Sar of 4 ,5 Dihydroxy 7,8 Dimethoxyflavone

Computational Modeling of Ligand-Target Interactions (e.g., Mpro Receptor)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-target interactions and to screen for potential drug candidates. Studies have explored the binding affinity of 4',5-Dihydroxy-7,8-dimethoxyflavone and its analogs with various protein targets.

For instance, a glucoside derivative, 5-Hydroxy-7,8-dimethoxyflavone-5-glucoside, was studied for its interaction with the main protease (Mpro) of the COVID-19 virus. unmul.ac.id The docking results revealed a binding affinity of -7.8 kcal/mol, indicating a strong and favorable interaction. unmul.ac.id This binding was stabilized by the formation of hydrogen bonds with key amino acid residues in the Mpro active site, specifically Leu141 and Ser144. unmul.ac.id

In another computational study, 5-hydroxy-7,8-dimethoxyflavone (B191477) was docked against the DRD4 dopaminergic receptor, a target relevant to Parkinson's disease. biointerfaceresearch.com The compound exhibited a high docking score of -8.337 kcal/mol, suggesting a potent inhibitory interaction. biointerfaceresearch.com The stability of this ligand-receptor complex was attributed to interactions with the active amino acid SER 91. biointerfaceresearch.com

Furthermore, the parent compound this compound was docked against thymidylate kinase (TMPK) from Staphylococcus aureus. nih.gov The results showed a glide score of -5.05, with binding interactions observed with ARG70/PHE66 and TYR100 residues of the protein. nih.gov These computational findings highlight the potential of this flavone (B191248) scaffold to interact with diverse biological targets through specific, high-affinity binding modes.

Table 1: Molecular Docking Parameters of this compound and Analogs

Compound Target Receptor Binding Affinity / Score Interacting Amino Acid Residues
5-Hydroxy-7,8-dimethoxyflavone-5-glucoside Mpro (COVID-19) -7.8 kcal/mol Leu141, Ser144 unmul.ac.id
5-hydroxy-7,8-dimethoxyflavones DRD4 Dopaminergic Receptor -8.337 kcal/mol SER 91 biointerfaceresearch.com

Influence of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Biological Efficacy

The specific pattern of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavonoid skeleton is a critical determinant of biological activity. SAR studies reveal that subtle changes in the number and position of these substituents can dramatically alter efficacy.

Generally, the presence of hydroxyl groups is considered essential for the biological activities of many flavonoids. reading.ac.uk Free hydroxyl groups can act as hydrogen bond donors, which is crucial for interacting with biological targets. rsc.org Studies have shown that hydroxy flavones are often more effective than their corresponding methoxy flavones. reading.ac.ukrsc.org The methylation of active hydroxyl groups can lead to a partial or complete loss of activity. reading.ac.uk For example, 5,7-dimethoxyflavone (B190784) was found to be inactive as an inhibitor of the LasR/RhlR quorum-sensing receptors, whereas dihydroxy analogs like chrysin (B1683763) (5,7-dihydroxyflavone) and 7,8-dihydroxyflavone (B1666355) were potent inhibitors. semanticscholar.orgnih.gov This suggests that free hydroxyls, particularly at the C-5 and C-7 positions, are important for activity in certain contexts. semanticscholar.orgnih.gov The 5,4'- and 3',4'-dihydroxyl patterns have also been identified as important for antiproliferative activity. iiarjournals.orgiiarjournals.org

Conversely, methoxylation can also enhance biological efficacy, depending on the position and the target. An increase in the number of methoxy groups on the A-ring has been shown to enhance the antiproliferative activity of polymethoxyflavones, whereas an increase on the B-ring tends to reduce activity. iiarjournals.orgiiarjournals.org The position of the methoxy group on the A-ring is significant; for instance, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) displayed moderate antiproliferative activity, while 6-methoxyflavone (B191845) had no activity. iiarjournals.orgiiarjournals.org In the case of this compound, the methoxy groups are located at the C-7 and C-8 positions of the A-ring. This specific arrangement, combined with the hydroxyl groups at C-5 and C-4', creates a unique electronic and steric profile that dictates its interaction with molecular targets. The combination of both hydroxyl and methoxy groups may create a balance between lipophilic and polar characteristics, potentially enhancing synergistic interactions and cytotoxic effects. mdpi.com

Table 2: General Structure-Activity Relationship (SAR) for Flavonoid Substitutions

Substitution Feature General Effect on Biological Activity Supporting Findings
Hydroxyl (-OH) Groups Often essential for activity; act as H-bond donors. reading.ac.ukrsc.org 5,4'- and 3',4'-dihydroxyl patterns are important for antiproliferative activity. iiarjournals.orgiiarjournals.org Two hydroxyl groups, with one at C-7, are necessary for potent LasR/RhlR inhibition. nih.gov
Methoxy (-OCH₃) Groups Activity is highly position-dependent. Increased methoxylation on A-ring can enhance activity, while on B-ring can reduce it. iiarjournals.org 7-methoxyflavone shows moderate activity, while 6-methoxyflavone is inactive. iiarjournals.org
Methylation of -OH Often leads to reduced or lost activity. Complete methylation of active hydroxy groups can lead to a loss of biological function. reading.ac.ukrsc.org

| 5-OH Group | Key for activity; forms intramolecular H-bond with C4=O. | This bond stabilizes the pharmacophore, influencing binding. mdpi.comconicet.gov.ar |

Conformation-Activity Relationships and Steric Considerations

Steric considerations, which relate to the size and bulk of the substituent groups, also play a significant role. The replacement of a smaller hydroxyl group with a bulkier methoxy group can introduce steric hindrance, potentially preventing the molecule from fitting into a constrained binding pocket. nih.gov For example, the inactivity of some methoxylated flavones has been attributed to the binding pocket for the A-ring being too small to accommodate the larger methyl ether groups. nih.gov It has also been hypothesized that a high density of methoxy substituents on the A-ring can unfavorably alter the active region of the flavone, thereby suppressing its cytotoxic effect. mdpi.com Therefore, the specific positioning of the two methoxy groups at C-7 and C-8 on this compound represents a delicate balance, providing specific electronic properties without introducing excessive steric bulk that might hinder effective binding to certain biological targets.

Traditional Medicine Context and Ethnobotanical Relevance

Historical and Contemporary Use of Plant Sources in Traditional Systems

The compound 4',5-Dihydroxy-7,8-dimethoxyflavone is a flavonoid found in various plants, some of which have a rich history in traditional medicine. While this specific flavone (B191248) is one of many active constituents, the plants containing it have been valued for their therapeutic properties across different cultures. The ethnobotanical relevance of these plants provides a crucial context for understanding the potential applications of their individual chemical components.

One of the notable plant families where polymethoxylated flavonoids are common is Lamiaceae, which includes the genus Scutellaria (skullcaps). Various Scutellaria species are integral to traditional medicine systems worldwide. For instance, Scutellaria baicalensis (Baikal skullcap) is a prominent herb in Traditional Chinese Medicine, used to treat ailments like jaundice, cirrhosis, and nervous disorders. akjournals.com Similarly, Scutellaria incana, or the Hoary skullcap, has been used by Native Americans as a sedative for nervousness and anxiety. akjournals.com While a wide array of flavonoids contributes to these effects, the presence of compounds like this compound and its isomers is significant. akjournals.com

Another key source is Primula veris, commonly known as cowslip. ontosight.ai This plant has a long history of use in European traditional medicine. pfaf.org It has been particularly employed for conditions involving spasms, cramps, paralysis, and rheumatic pains. pfaf.org The flowers and leaves are traditionally used for their anodyne, diaphoretic, diuretic, and expectorant properties. pfaf.org Specifically, the flowers have been used to treat over-activity and sleeplessness, especially in children, and are considered valuable for asthma and other allergic conditions. pfaf.org The roots are known for their potent expectorant qualities, helping to clear phlegm in cases of chronic bronchitis and coughs. pfaf.orgwhiterabbitinstituteofhealing.com Hildegard of Bingen, a medieval scholar, recommended using cowslip flowers in a warm compress to alleviate melancholia. helsana.ch

In the Annonaceae family, species such as Anaxagorea brevipes have ethnobotanical uses in their native regions, such as Brazil. nih.govtheferns.info This family is recognized for its use as raw materials for cosmetics and as medicinal plants. nih.gov While research often focuses on the essential oils of these plants for antimicrobial properties, the wood and leaves also contain a variety of flavonoids and other compounds. researchgate.netmuseu-goeldi.br

The following table summarizes the traditional applications of some plants known to contain this compound or related flavonoids.

Interactive Table: Traditional Uses of Plant Sources

Plant Species Common Name Traditional System Parts Used Traditional Uses
Primula veris Cowslip European Traditional Medicine Flowers, Leaves, Roots Coughs, bronchitis, flu, sleeplessness, anxiety, rheumatic pains, spasms, asthma. pfaf.orgwhiterabbitinstituteofhealing.comhelsana.ch
Scutellaria incana Hoary Skullcap Native American Medicine Whole Plant Sedative for nervousness and anxiety. akjournals.com
Citrus reticulata Mandarin Orange Various Fruit/Peel Not specified for medicinal use in sources, but the compound has been detected. nih.govhmdb.ca

Bridging Traditional Knowledge with Modern Scientific Research

The historical use of plants containing this compound has prompted modern scientific investigation into the pharmacological activities of this and related compounds. This research aims to validate traditional claims and understand the mechanisms behind them.

The long-standing use of Primula veris and Scutellaria species for inflammatory and respiratory conditions aligns with the known anti-inflammatory and antioxidant properties of flavonoids. ontosight.aiplanetayurveda.comnih.gov The saponins (B1172615) in Primula veris are credited with its expectorant effects, while its flavonoids and other phenolic compounds contribute to its antimicrobial and antioxidant activities. planetayurveda.com The traditional application of cowslip as a sedative and for treating anxiety and sleeplessness is particularly noteworthy. pfaf.orgwhiterabbitinstituteofhealing.com Modern research into flavonoids from other plants, such as Scutellaria, has shown that they can interact with the central nervous system. google.com For example, certain flavonoids bind to benzodiazepine (B76468) receptors, which could explain the anxiolytic effects observed in traditional use. google.com

Similarly, the use of various plants in the Croton genus in traditional medicine to treat inflammation, infections, and pain has led researchers to investigate their chemical constituents, including a variety of flavonoids. scielo.br Although this compound itself is not highlighted in the provided Croton research, the general principle of isolating active flavonoids from traditionally used plants is a common strategy in drug discovery. scielo.br

Modern studies on flavonoid compounds isolated from traditionally used medicinal plants are beginning to provide a scientific basis for their historical applications. For instance, a study on 5,8-Dihydroxy-4',7-dimethoxyflavone (an isomer of the subject compound) isolated from Reevesia formosana demonstrated that it induces heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory effects. nih.gov This induction was found to potentially protect human cardiac fibroblasts, suggesting a role in treating heart fibrosis. nih.gov Such research provides a direct link between a specific flavonoid and a cellular mechanism that could explain the therapeutic benefits observed in traditional medicine. The investigation into the bioactivity of this compound and its isomers helps to bridge the gap between ethnobotanical knowledge and contemporary pharmacology.

Future Directions and Research Gaps in 4 ,5 Dihydroxy 7,8 Dimethoxyflavone Studies

Unexplored Biological Activities and Therapeutic Potential

The current body of scientific literature on 4',5-Dihydroxy-7,8-dimethoxyflavone is limited, with most of its biological activities and therapeutic potential yet to be systematically investigated. hmdb.ca Although it has been identified in plants such as Citrus reticulata (mandarin orange) and in Argentine propolis, its specific roles in human health are not well understood. hmdb.canih.govconicet.gov.armdpi.com The exploration of its pharmacological profile represents a significant research gap and a promising avenue for discovering new therapeutic agents.

Future research should focus on a broad range of potential biological activities, moving beyond the general antioxidant and anti-inflammatory properties often attributed to flavonoids. chromatographyonline.com Given that structurally related flavonoids have shown diverse effects, it is plausible that this compound possesses unique therapeutic capabilities. For instance, the related compound 7,8-dihydroxyflavone (B1666355) is known for its neurotrophic activity, while 5,8-dihydroxy-4′,7-dimethoxyflavone has demonstrated cardioprotective effects by upregulating heme oxygenase-1. mdpi.comnih.gov

Systematic screening of this compound against various disease models is warranted. Areas of high potential for investigation include:

Neurodegenerative Diseases: The neuroprotective effects seen in similar flavonoids suggest that this compound should be evaluated in models of Alzheimer's and Parkinson's disease.

Metabolic Disorders: An in silico study has suggested that 5-Hydroxy-7,8-dimethoxyflavone (B191477), a structurally similar compound, may act as an insulin (B600854) sensitizer (B1316253) by targeting PPARγ. This points to a potential role for this compound in managing type 2 diabetes, which requires experimental validation.

Oncology: Many flavonoids exhibit anticancer properties. Investigating the cytotoxicity of this compound against various cancer cell lines could reveal novel antiproliferative activities. researchgate.net

Immunomodulation: The anti-allergic activities of other polymethoxyflavones isolated from mint species suggest that this compound could have potential in treating allergic and inflammatory conditions. researchgate.net

The identification of this flavone (B191248) as a potential biomarker for the consumption of citrus fruits like mandarins and clementines also opens up avenues for research in nutritional science and epidemiology. hmdb.ca

Methodological Advances for Enhanced Characterization and Discovery

A significant challenge in studying this compound is its isolation and accurate quantification from complex natural matrices. The advancement of analytical techniques offers powerful tools to overcome these hurdles. While traditional methods like thin-layer chromatography (TLC) and column chromatography have been used, modern techniques provide far greater sensitivity and resolution. researchgate.netfrontiersin.org

Future studies should employ a suite of advanced analytical methods for a more comprehensive characterization:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are essential for the separation and quantification of flavonoids from plant extracts. chromatographyonline.comresearchgate.net UHPLC, in particular, offers faster analysis times and higher resolution, which is crucial for distinguishing between closely related flavonoid isomers. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry is a powerful method for both identifying and quantifying known and novel flavonoids. chromatographyonline.comfrontiersin.orgnih.gov The development of specific LC-MS methods, such as those using neutral loss scans for sulfated flavonoids, could be adapted to specifically target and identify metabolites of this compound in biological samples. frontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the gold standard for the definitive structural elucidation of isolated natural products. frontiersin.org Advanced 1D and 2D NMR techniques are indispensable for confirming the precise structure of this compound and any newly discovered analogs.

These advanced methodologies will not only facilitate the precise quantification of the compound in various sources but also aid in the discovery of new natural sources and the characterization of its metabolic fate in biological systems. nih.gov

Development of Novel Analogs with Enhanced Specificity and Potency

The natural structure of this compound serves as a scaffold for the synthesis of novel derivatives with potentially improved pharmacological properties. The chemical synthesis of analogs allows for systematic modifications to the core structure to enhance bioactivity, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. By synthesizing a series of related compounds and evaluating their biological activity, researchers can determine which functional groups are critical for a desired effect. For example, research on 7,8-dihydroxyflavone derivatives has shown that the 7,8-dihydroxy groups are essential for its neurotrophic effects, while modifications to other parts of the molecule can enhance potency. nih.gov Similarly, studies on other flavonoids have highlighted the importance of the number and position of hydroxyl and methoxy (B1213986) groups in determining their antioxidant and cytotoxic activities. mdpi.compreprints.org

Future synthetic efforts could focus on:

Modification of Substitution Patterns: Systematically altering the position of the hydroxyl and methoxy groups on the flavonoid rings to investigate their impact on specific biological targets.

Introduction of New Functional Groups: Incorporating different functional groups (e.g., halogens, amino groups) onto the flavonoid skeleton to potentially improve binding affinity and cell permeability. The synthesis of oxime derivatives from 5,7-dimethoxyflavone (B190784), for instance, resulted in compounds with enhanced cytotoxicity against cancer cells. researchgate.net

Bio-inspired Synthesis: Using knowledge of naturally occurring bioactive compounds, such as chalcones (open-chain flavonoids), to inspire the design of hybrid molecules that combine structural features to achieve enhanced potency and reduced toxicity. ljmu.ac.uk

The development of such analogs, guided by SAR analysis, could lead to the creation of lead compounds for drug discovery with superior efficacy and specificity compared to the parent natural product.

Q & A

Q. What are the primary natural sources of 4',5-Dihydroxy-7,8-dimethoxyflavone, and how is it isolated for research purposes?

The compound is isolated from the peel of Citrus reticulata (mandarin) and leaves/stems of Scutellaria species. Isolation typically involves solvent extraction (e.g., ethanol or ethyl acetate), followed by chromatographic separation (e.g., HPLC or column chromatography) and structural confirmation via NMR and mass spectrometry .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Characterization employs:

  • 1H NMR to identify hydroxyl and methoxy groups.
  • UPLC-QTOF-MS/MS for precise mass determination and fragmentation patterns (e.g., a product ion at m/z 145.0485 corresponds to flavone backbone cleavage) .
  • HPLC for purity assessment (>97% purity standards) .

Q. How is this compound synthesized, and what are critical steps in its preparation?

While direct synthesis is not detailed, analogous flavones (e.g., 7,8-dihydroxyflavone derivatives) are synthesized via demethylation of methoxy precursors using reagents like HBr or HCl. Key steps include refluxing with acid, neutralization, solvent extraction, and recrystallization .

Advanced Research Questions

Q. How do microbial models predict the metabolic fate of this compound in mammalian systems?

Microbial metabolism studies using Mucor ramannianus and Aspergillus flavus reveal regioselective demethylation and hydroxylation patterns. For example, Mucor produces metabolites like 3',4'-dihydroxy-7,8-dimethoxyflavone, while Aspergillus generates 7-hydroxy-8-methoxy derivatives. These models help identify potential Phase I metabolites and metabolic stability .

Q. What methodological approaches resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?

Discrepancies arise from:

  • Concentration-dependent effects : In vascular studies, 10–100 µM concentrations of the compound modulate α1-adrenergic receptor activity in aortic rings, while cytotoxic effects in Hep-G2 cells require higher doses .
  • Extract purity : Ethanolic extracts containing mixed flavonoids (e.g., apigenin, acacetin) may mask or synergize its activity. Isolated compound testing is critical .

Q. What in vitro models are used to assess its cytotoxic mechanisms, and how are confounding phytochemicals excluded?

  • Hepatocarcinoma (Hep-G2) models : Cytotoxicity is evaluated via MTT assays, with confirmation via LC-MS to exclude interference from co-occurring compounds (e.g., β-sitosterol, pentamethoxyflavones) .
  • UPLC-QTOF-MS/MS profiles ensure compound-specific activity by verifying purity (>95%) and identifying fragmentation pathways .

Q. How does the compound’s structural modification (e.g., glucosidation) influence bioavailability and activity?

Glucosylation (e.g., this compound glucoside) enhances solubility but may reduce cellular uptake. Pharmacokinetic studies in beagle dogs show glucoside derivatives exhibit delayed plasma clearance compared to aglycones .

Methodological Considerations for Experimental Design

Q. What controls are essential when studying its antioxidant activity to avoid false positives?

  • Positive controls : Include ascorbic acid or Trolox to benchmark activity.
  • Solvent controls : DMSO (≤0.01%) prevents solvent-induced artifacts in radical scavenging assays (e.g., DPPH, ABTS) .

Q. How are stability and storage conditions optimized for this compound in long-term studies?

  • Storage : –20°C in airtight, light-protected containers to prevent oxidation.
  • Stability testing : Periodic HPLC analysis detects degradation products (e.g., demethylated derivatives) .

Data Interpretation and Validation

Q. How do researchers differentiate its direct pharmacological effects from matrix effects in plant extracts?

  • Bioassay-guided fractionation : Isolate the compound from crude extracts and compare activity before/after purification .
  • Knockout models : Use CRISPR-edited cell lines lacking target receptors (e.g., TrkB for neurogenesis studies) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.